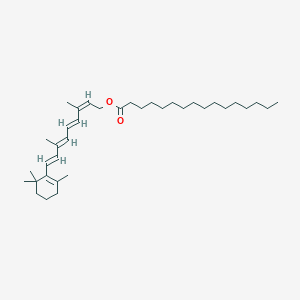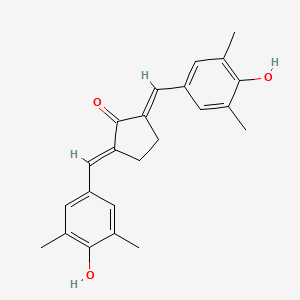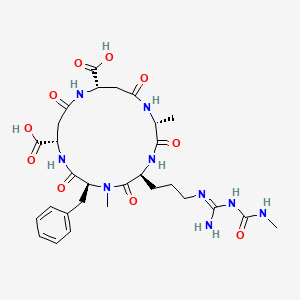
Argifin
描述
阿吉芬是一种环状五肽,可作为几丁质酶的强效抑制剂。 它最初是从土壤微生物中分离出来的,由于其在亚纳摩尔浓度下抑制几丁质酶活性的能力,在各种科学和工业应用中显示出巨大的潜力 .
准备方法
合成路线和反应条件
阿吉芬的合成涉及线性肽前体的环化。线性肽通常使用固相肽合成 (SPPS) 技术合成,该技术允许氨基酸的顺序添加。环化是通过线性肽的 N 端和 C 端之间形成肽键来实现的。 反应条件通常涉及在诸如 DIPEA 的碱存在下使用 HATU 或 EDC 等偶联试剂 .
工业生产方法
阿吉芬的工业生产可以通过使用涉及土壤微生物 Gliocladium sp. 的发酵工艺来放大。将微生物培养在合适的培养基中,然后使用色谱技术提取和纯化该化合物。 这种方法确保了阿吉芬的高产率和纯度 .
化学反应分析
反应类型
阿吉芬主要经历肽键形成和水解反应。在特定条件下,它也可以参与氧化和还原反应。
常用试剂和条件
肽键形成: HATU、EDC 等偶联试剂,以及 DIPEA 等碱。
水解: 酸性或碱性条件会导致肽键的水解。
氧化/还原: 可以使用过氧化氢等温和氧化剂或二硫苏糖醇 (DTT) 等还原剂。
主要产物
科学研究应用
化学
在化学中,阿吉芬被用作研究几丁质酶抑制的工具。 它有助于理解几丁质酶抑制剂的结构-活性关系,并有助于设计具有提高功效的新抑制剂 .
生物学
在生物学研究中,阿吉芬被用来研究几丁质酶在各种生物体中的作用。 它在研究昆虫的蜕皮过程和真菌的致病性方面特别有用 .
医学
阿吉芬在治疗由几丁质酶产生病原体引起的疾病方面具有潜在的治疗应用。 它正在被探索作为治疗真菌感染和寄生虫病的治疗方法 .
工业
在工业领域,阿吉芬被用于生物农药和抗真菌剂的开发。 它抑制几丁质酶的能力使其成为旨在保护作物免受病虫害的制剂中的宝贵成分 .
作用机制
阿吉芬通过竞争性抑制几丁质酶来发挥作用。它模拟了这些酶的天然底物,与活性位点结合并阻止几丁质的水解。 这种抑制破坏了几丁质酶的正常功能,导致几丁质积累,并对生物体产生后续影响 .
相似化合物的比较
类似化合物
阿加丁: 另一种具有类似环状肽结构的几丁质酶抑制剂。
阿洛山霉素: 一种通过不同机制抑制几丁质酶的天然产物。
尼克霉素 Z: 一种抑制几丁质合酶的核苷肽类抗生素。
阿吉芬的独特性
阿吉芬因其对几丁质酶的高效力和特异性而独一无二。其亚纳摩尔抑制浓度使其成为已知的最有效的几丁质酶抑制剂之一。 此外,其环状结构提供了稳定性和抗降解性,增强了其在各种应用中的效用 .
如果您还有其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
(2R,5S,8S,11S,15S)-5-[3-[[amino-(methylcarbamoylamino)methylidene]amino]propyl]-8-benzyl-2,7-dimethyl-3,6,9,13,17-pentaoxo-1,4,7,10,14-pentazacycloheptadecane-11,15-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N9O10/c1-15-23(41)35-17(10-7-11-32-28(30)37-29(48)31-2)25(43)38(3)20(12-16-8-5-4-6-9-16)24(42)36-19(27(46)47)14-22(40)34-18(26(44)45)13-21(39)33-15/h4-6,8-9,15,17-20H,7,10-14H2,1-3H3,(H,33,39)(H,34,40)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H4,30,31,32,37,48)/t15-,17+,18+,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBHXSDKGLPPGO-HTDHLNIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(CC(=O)NC(CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](CC(=O)N[C@@H](CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N9O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332297 | |
| Record name | Argifin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243975-37-3 | |
| Record name | Argifin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03632 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Argifin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole](/img/structure/B3182107.png)

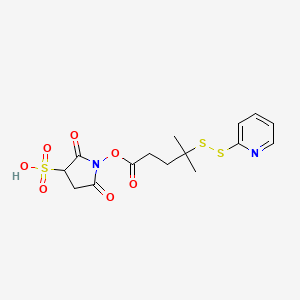
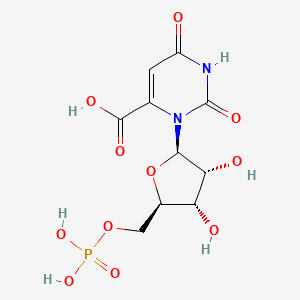
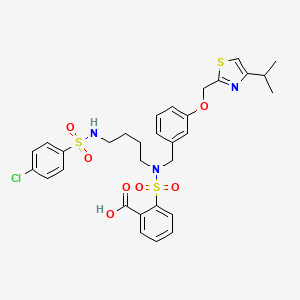
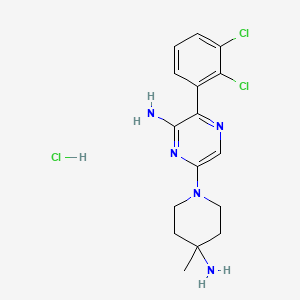
![N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide;4-methylbenzenesulfonic acid](/img/structure/B3182158.png)
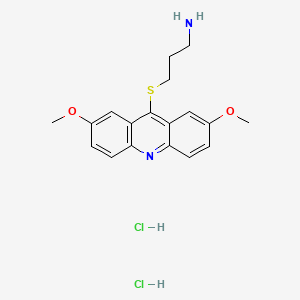
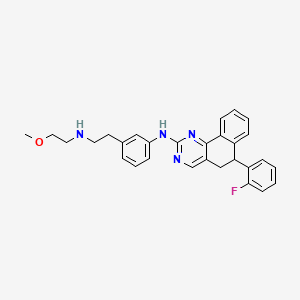
![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)
![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B3182195.png)
